Calcium bromide hexahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

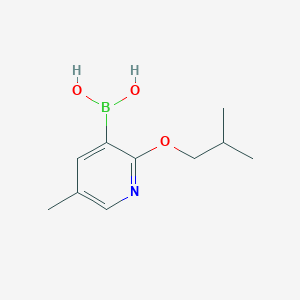

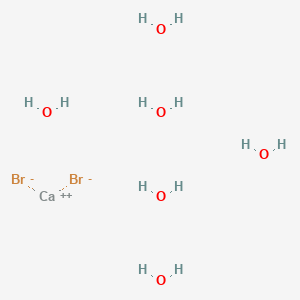

Calcium bromide hexahydrate is a chemical compound with the formula CaBr₂·6H₂O . It is a hydrated form of calcium bromide, which appears as white crystalline powder that is highly soluble in water. This compound is primarily used in various industrial applications, including drilling fluids, neuroses medication, freezing mixtures, food preservatives, photography, and fire retardants .

Mechanism of Action

. .

Mode of Action

Calcium bromide hexahydrate interacts with its targets by dissociating into calcium ions and bromide ions in solution . The calcium ions can then interact with calcium channels, influencing their function .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving calcium signaling . Calcium signaling is a key regulatory process in cells, influencing a wide range of functions from muscle contraction to neuronal signaling . The introduction of additional calcium ions from this compound could potentially influence these pathways, although the specific effects would depend on a variety of factors .

Pharmacokinetics

Given its solubility in water , it is likely to be readily absorbed and distributed in the body. The metabolism and excretion of the compound would depend on the body’s existing mechanisms for handling calcium and bromide ions .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context in which it is used . For example, in a physiological context, the introduction of additional calcium ions could influence muscle contraction or neuronal signaling . In a laboratory context, calcium bromide is known to form complexes with certain compounds, allowing for their removal from reaction mixtures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For example, the compound’s solubility and therefore its bioavailability can be influenced by the temperature and pH of the solution . Additionally, when strongly heated in air, calcium bromide reacts with oxygen to produce calcium oxide and bromine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium bromide hexahydrate can be synthesized by reacting calcium oxide or calcium carbonate with bromine in the presence of a reducing agent such as formic acid or formaldehyde. The reaction can be represented as follows: [ \text{CaO} + \text{Br}_2 + \text{HCO}_2\text{H} \rightarrow \text{CaBr}_2 + \text{H}_2\text{O} + \text{CO}_2 ] In this reaction, calcium oxide reacts with bromine and formic acid to produce calcium bromide, water, and carbon dioxide .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving calcium bromide in water and allowing the solution to crystallize. The crystallization process yields the hexahydrate form of calcium bromide. This method is efficient and widely used in the production of this compound for various applications .

Types of Reactions:

Oxidation: When strongly heated in air, calcium bromide reacts with oxygen to produce calcium oxide and bromine: [ 2 \text{CaBr}_2 + \text{O}_2 \rightarrow 2 \text{CaO} + 2 \text{Br}_2 ]

Complex Formation: Calcium bromide forms complexes with triphenylphosphine oxide, which allows for the removal of triphenylphosphine oxide from reaction mixtures without the use of chromatography.

Common Reagents and Conditions:

Oxidation: Requires high temperatures and the presence of oxygen.

Complex Formation: Involves the use of triphenylphosphine oxide under controlled laboratory conditions.

Major Products Formed:

Oxidation: Calcium oxide and bromine.

Complex Formation: Calcium bromide-triphenylphosphine oxide complex.

Scientific Research Applications

Calcium bromide hexahydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Calcium bromide hexahydrate can be compared with other similar compounds such as:

Calcium chloride (CaCl₂): Similar in terms of solubility and hygroscopic nature but differs in its chemical reactivity and applications.

Calcium iodide (CaI₂): Shares similar properties but has different uses in medicine and industry.

Magnesium bromide (MgBr₂): Similar in forming complexes but differs in its chemical behavior and applications.

Uniqueness: this compound is unique due to its ability to form stable complexes with various molecules, making it valuable in both industrial and research applications. Its high solubility and reactivity also contribute to its distinct properties compared to other similar compounds.

Properties

IUPAC Name |

calcium;dibromide;hexahydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Ca.6H2O/h2*1H;;6*1H2/q;;+2;;;;;;/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHXZNJVLUEIHK-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Ca+2].[Br-].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2CaH12O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-8-((4-ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2914887.png)

![2-[(4-Methoxyphenyl)methyl]-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one](/img/structure/B2914890.png)

![Spiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2914892.png)

![2-(adamantan-1-yl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2914893.png)

![N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2914903.png)

![ethyl 4-[4-amino-5-(azepane-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate](/img/structure/B2914907.png)